molecular formula C13H22O3 B14482124 Acetic acid;3-methyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-ol CAS No. 64852-44-4

Acetic acid;3-methyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-ol

Katalognummer: B14482124
CAS-Nummer: 64852-44-4
Molekulargewicht: 226.31 g/mol
InChI-Schlüssel: PYBLUKLQCQNPTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3-methyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-ol is a complex organic compound with a unique structure It is characterized by the presence of an acetic acid group attached to a highly substituted octahydronaphthalene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-ol typically involves multiple steps. One common method includes the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired outcome.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3-methyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Acetic acid;3-methyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid;3-methyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-ol involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate specific pathways and exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;3-methyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-ol is unique due to its specific substitution pattern and the presence of an acetic acid group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

64852-44-4

Molekularformel

C13H22O3

Molekulargewicht

226.31 g/mol

IUPAC-Name

acetic acid;3-methyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-2-ol

InChI

InChI=1S/C11H18O.C2H4O2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12;1-2(3)4/h7-10,12H,2-6H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

PYBLUKLQCQNPTG-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2CCCCC2C=C1O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.